molecular formula C5H14Cl2N2 B1374607 (S)-1-Methylpyrrolidin-3-amine dihydrochloride CAS No. 874348-06-8

(S)-1-Methylpyrrolidin-3-amine dihydrochloride

Cat. No.: B1374607
CAS No.: 874348-06-8
M. Wt: 173.08 g/mol
InChI Key: KMENRFVAAKFKIM-XRIGFGBMSA-N
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Description

(S)-1-Methylpyrrolidin-3-amine dihydrochloride is a chiral amine compound that is often used in various chemical and pharmaceutical applications. This compound is known for its ability to act as a building block in the synthesis of more complex molecules, making it valuable in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methylpyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-Methylpyrrolidin-3-amine.

    Reaction with Hydrochloric Acid: The amine is then reacted with hydrochloric acid to form the dihydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature conditions to ensure complete conversion to the dihydrochloride form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are combined and reacted under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted amine derivatives

Scientific Research Applications

(S)-1-Methylpyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Methylpyrrolidin-3-amine dihydrochloride: The enantiomer of (S)-1-Methylpyrrolidin-3-amine dihydrochloride, which may have different biological activities.

    1-Methylpyrrolidine: A related compound without the chiral center, used in various chemical applications.

    N-Methylpyrrolidine: Another similar compound with different substitution patterns on the pyrrolidine ring.

Uniqueness

This compound is unique due to its chiral nature, which allows it to interact with biological systems in a stereospecific manner. This property makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies of chiral recognition processes.

Properties

IUPAC Name

(3S)-1-methylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-7-3-2-5(6)4-7;;/h5H,2-4,6H2,1H3;2*1H/t5-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMENRFVAAKFKIM-XRIGFGBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874348-06-8
Record name (3S)-1-methylpyrrolidin-3-amine dihydrochloride
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